Malononitrile, (5-nitrovanillylidene)- Malononitrile, (5-nitrovanillylidene)-
Brand Name: Vulcanchem
CAS No.: 101756-38-1
VCID: VC18853239
InChI: InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3
SMILES:
Molecular Formula: C11H7N3O4
Molecular Weight: 245.19 g/mol

Malononitrile, (5-nitrovanillylidene)-

CAS No.: 101756-38-1

Cat. No.: VC18853239

Molecular Formula: C11H7N3O4

Molecular Weight: 245.19 g/mol

* For research use only. Not for human or veterinary use.

Malononitrile, (5-nitrovanillylidene)- - 101756-38-1

Specification

CAS No. 101756-38-1
Molecular Formula C11H7N3O4
Molecular Weight 245.19 g/mol
IUPAC Name 2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C11H7N3O4/c1-18-10-4-7(2-8(5-12)6-13)3-9(11(10)15)14(16)17/h2-4,15H,1H3
Standard InChI Key CWOXUSIEQFFVBX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C#N

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

Malononitrile, (5-nitrovanillylidene)- is systematically named as 4-hydroxy-3-methoxy-5-nitrobenzylidenemalononitrile. Its Wiswesser Line Notation (WLN) is WNR BQ CO1 E1UYCN&CN, which encodes the structural features: a nitro group (WNR), benzene ring (BQ), methoxy group (CO1), and conjugated cyano groups (E1UYCN&CN) . The compound’s structure integrates a vanillin backbone (4-hydroxy-3-methoxybenzaldehyde) modified with a nitro group at the 5-position and a malononitrile moiety at the aldehyde position (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number101756-38-1
Molecular FormulaC11H7N3O4\text{C}_{11}\text{H}_{7}\text{N}_{3}\text{O}_{4}
Molecular Weight245.21 g/mol
WLN NotationWNR BQ CO1 E1UYCN&CN

Synthesis and Manufacturing

Precursor Synthesis: 5-Nitrovanillin

The synthesis begins with 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), prepared via nitration of vanillin. Two methods are prominent:

  • Nitric Acid in Glacial Acetic Acid: Yields 75% under reflux conditions .

  • Acetyl Nitrate with Silica Gel: Achieves higher yields (88%) by mitigating side reactions .

Condensation with Malononitrile

Malononitrile’s methylene hydrogens (pKa11\text{p}K_a \approx 11) are highly acidic, enabling facile Knoevenagel condensation with aldehydes . Reacting 5-nitrovanillin with malononitrile in a polar aprotic solvent (e.g., ethanol or acetic acid) catalyzed by a base (e.g., piperidine) yields the target compound:

5-Nitrovanillin+MalononitrileBaseMalononitrile, (5-nitrovanillylidene)-+H2O\text{5-Nitrovanillin} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{Malononitrile, (5-nitrovanillylidene)-} + \text{H}_2\text{O}

This reaction typically proceeds at 60–80°C, with yields exceeding 80% under optimized conditions .

Physicochemical Properties

Physical Characteristics

Malononitrile, (5-nitrovanillylidene)- is a yellow crystalline solid with limited water solubility (<1 g/L at 25°C) but dissolves readily in methanol, dimethylformamide (DMF), and alkaline aqueous solutions . Recrystallization from acetic acid produces plate-like crystals, while ethanol yields needle-like forms .

Table 2: Physical Properties

PropertyValueSource
AppearanceYellow crystalline solid
Solubility in Water<1 g/L (25°C)
Solubility in Methanol50–100 g/L (25°C)

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